molecular formula C16H23ClN2O2 B1682692 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride CAS No. 170684-14-7

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride

Cat. No.: B1682692
CAS No.: 170684-14-7
M. Wt: 310.82 g/mol
InChI Key: XVUOIQVVCCRMAY-SCKAJQSLSA-N
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Description

UK-1745 is a cardiotonic agent with vasodilatory and antiarrhythmic properties. It increases intracardiac cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase III, thereby enhancing myocardial contractility. Additionally, UK-1745 has beta-adrenergic receptor blocking activity, which helps reduce cardiac oxygen consumption and avoid calcium overload .

Preparation Methods

The synthesis of UK-1745 involves several key steps, including esterification and cross-metathesis. These methods are designed to ensure high yield and purity of the final product. The industrial production of UK-1745 typically follows these synthetic routes under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

UK-1745 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UK-1745 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a model compound to study the effects of phosphodiesterase III inhibition.

    Biology: Employed in experiments to understand the role of cyclic adenosine monophosphate in cellular processes.

    Medicine: Investigated for its potential use in treating congestive heart failure and other cardiovascular diseases.

    Industry: Utilized in the development of new cardiotonic drugs and therapies

Mechanism of Action

UK-1745 exerts its effects primarily through the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate in myocardial cells. This results in enhanced myocardial contractility. Additionally, UK-1745 blocks beta-adrenergic receptors, reducing cardiac oxygen consumption and preventing calcium overload. These combined actions contribute to its cardiotonic and antiarrhythmic properties .

Comparison with Similar Compounds

UK-1745 is unique due to its dual action as a phosphodiesterase III inhibitor and beta-adrenergic receptor blocker. Similar compounds include:

UK-1745’s combination of properties makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

170684-14-7

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

(2R,3S)-2-(aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-8-6-10-9(2)16(5,7-17)20-13(10)11-12(8)18-14(19)15(11,3)4;/h6,9H,7,17H2,1-5H3,(H,18,19);1H/t9-,16-;/m0./s1

InChI Key

XVUOIQVVCCRMAY-SCKAJQSLSA-N

Isomeric SMILES

C[C@H]1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)O[C@@]1(C)CN.Cl

SMILES

CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl

Canonical SMILES

CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
UK 1745
UK-1745

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
Reactant of Route 2
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
Reactant of Route 3
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
Reactant of Route 4
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
Reactant of Route 5
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
Reactant of Route 6
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride

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